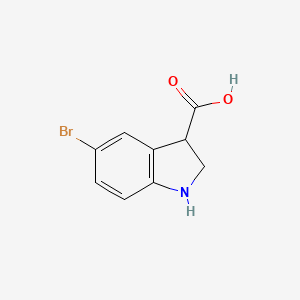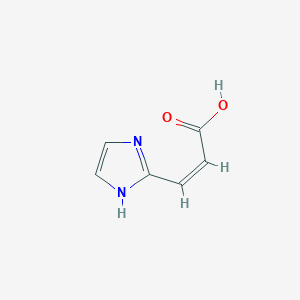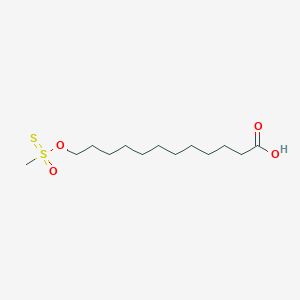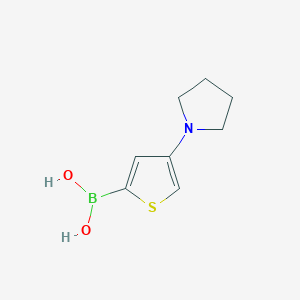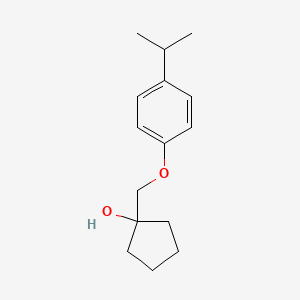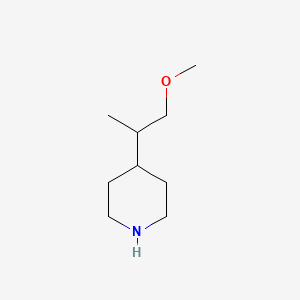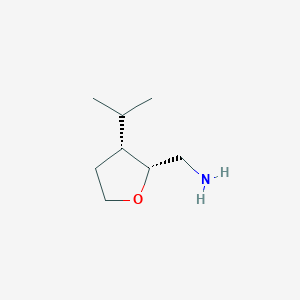
((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine: is a chiral amine compound with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor followed by amination. For example, a diastereomeric excess can be achieved by converting the compound to its hydrochloric acid salt using 2-propanol as a crystallization solvent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique structure allows it to interact with biological targets in a stereospecific manner, which can lead to improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its chiral properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind to enzymes and receptors in a stereospecific manner, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-2,3-Butanediol: This compound shares a similar chiral structure and is used in various industrial applications.
(2R,3R)-Dihydromyricetin: Another chiral compound with applications in medicinal chemistry and biology.
Uniqueness: ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is unique due to its tetrahydrofuran ring structure combined with an isopropyl group. This specific arrangement of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for specialized applications in synthesis and drug development.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[(2R,3R)-3-propan-2-yloxolan-2-yl]methanamine |
InChI |
InChI=1S/C8H17NO/c1-6(2)7-3-4-10-8(7)5-9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
ZJDSZAXRGSXRBA-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCO[C@H]1CN |
Kanonische SMILES |
CC(C)C1CCOC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


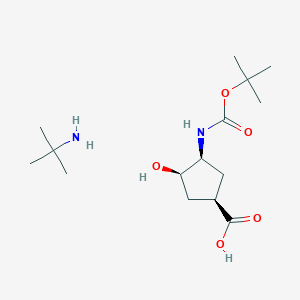
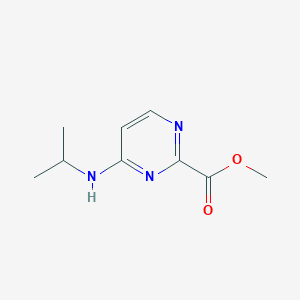
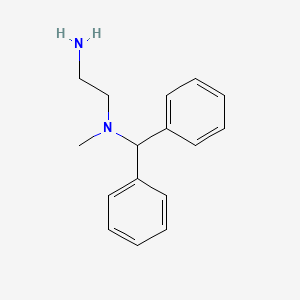


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
